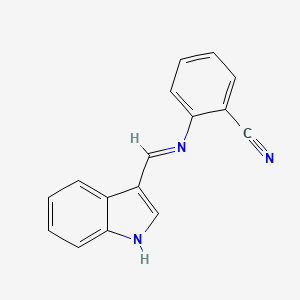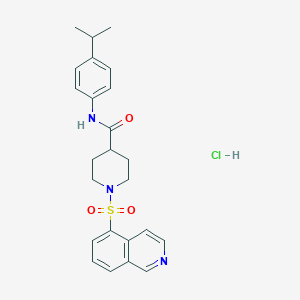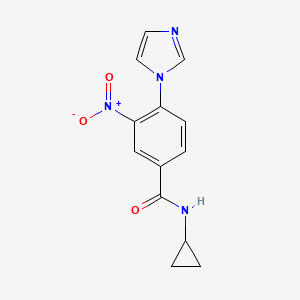
Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has been extensively studied for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and inflammation.
Mechanism of Action
Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- is a potent inhibitor of the enzyme Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-, which plays a crucial role in DNA repair. By inhibiting Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- prevents cancer cells from repairing DNA damage, leading to cell death. In neurodegenerative diseases, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- protects neurons from oxidative stress and inflammation by inhibiting Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- and reducing the production of cytokines. In inflammation, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- reduces the production of cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has been shown to have several biochemical and physiological effects. In cancer treatment, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- enhances the efficacy of chemotherapy and radiotherapy by inhibiting Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-, which prevents cancer cells from repairing DNA damage. In neurodegenerative diseases, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- protects neurons from oxidative stress and inflammation by inhibiting Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- and reducing the production of cytokines. In inflammation, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- reduces the production of cytokines, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has several advantages for lab experiments. It is a potent inhibitor of Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-, which makes it a useful tool for studying the role of Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- in DNA repair, cancer, and neurodegenerative diseases. Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- is also relatively easy to synthesize, which makes it readily available for research purposes. However, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has some limitations for lab experiments. It is toxic to cells at high concentrations, which can limit its use in cell-based assays. Additionally, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
Several future directions for research on Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- are possible. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more potent and selective Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- inhibitors based on the structure of Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-.
Synthesis Methods
Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- can be synthesized by reacting 2-chloro-3,5-dichloropyridine with benzamide in the presence of a base such as potassium carbonate. The reaction proceeds through an SNAr (nucleophilic aromatic substitution) mechanism, resulting in the formation of Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-.
Scientific Research Applications
Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has been extensively studied for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and inflammation. In cancer treatment, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-, which prevents cancer cells from repairing DNA damage. In neurodegenerative diseases, such as Alzheimer's and Parkinson's, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has been shown to protect neurons from oxidative stress and inflammation. In inflammation, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has been shown to reduce the production of cytokines, which are involved in the inflammatory response.
properties
IUPAC Name |
2-chloro-N-(3,5-dichloropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O/c13-7-5-10(15)11(16-6-7)17-12(18)8-3-1-2-4-9(8)14/h1-6H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMTWHWWVCEIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=N2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate](/img/structure/B2608635.png)

![{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2608639.png)
![N-(2-ethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2608640.png)



![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2608645.png)





